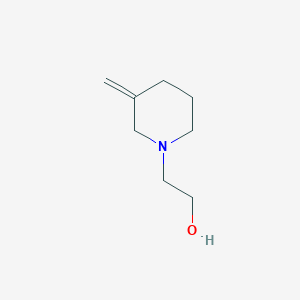

2-(3-Methylenepiperidin-1-yl)ethan-1-ol

Description

2-(3-Methylenepiperidin-1-yl)ethan-1-ol is a secondary alcohol featuring a piperidine ring substituted with a methylene group at the 3-position and an ethanol moiety at the 1-position. Its molecular formula is C₈H₁₅NO (molecular weight: 157.21 g/mol). While direct literature on this compound is sparse, its structural analogs (e.g., piperidine-derived ethanolamines) are frequently employed in drug discovery, highlighting its relevance in medicinal chemistry .

Properties

Molecular Formula |

C8H15NO |

|---|---|

Molecular Weight |

141.21 g/mol |

IUPAC Name |

2-(3-methylidenepiperidin-1-yl)ethanol |

InChI |

InChI=1S/C8H15NO/c1-8-3-2-4-9(7-8)5-6-10/h10H,1-7H2 |

InChI Key |

KZRMQXHISGBDSY-UHFFFAOYSA-N |

Canonical SMILES |

C=C1CCCN(C1)CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylenepiperidin-1-yl)ethan-1-ol typically involves the reaction of piperidine derivatives with appropriate reagents to introduce the methylene and ethan-1-ol groups

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylenepiperidin-1-yl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the methylene group or convert the hydroxyl group to a hydrogen atom.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

Oxidation: Produces ketones or aldehydes.

Reduction: Produces alkanes or alkenes.

Substitution: Produces various substituted piperidine derivatives.

Scientific Research Applications

2-(3-Methylenepiperidin-1-yl)ethan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, such as its ability to modulate neurotransmitter activity.

Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Methylenepiperidin-1-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

- Piperidine vs. Aromatic Moieties : Unlike phenyl- or indole-substituted analogs, the target compound’s piperidine ring may enhance solubility and conformational flexibility, critical for receptor binding .

- Functional Groups : The absence of electron-withdrawing groups (e.g., bromine in compound 23) or aromatic systems (e.g., indole in compound HY-W010155) may reduce steric hindrance, favoring nucleophilic reactions at the hydroxyl group .

Physicochemical Properties

Limited data exist for the target compound, but inferences can be drawn:

- Solubility : Piperidine’s basicity (pKa ~11) suggests moderate water solubility at physiological pH, contrasting with hydrophobic analogs like 2-(4-bromo-2-methoxyphenyl)ethan-1-ol .

- Stability: The methylene group may confer susceptibility to oxidation, necessitating storage under inert conditions, unlike stable aryl-substituted ethanolamines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.